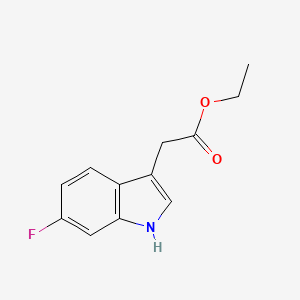

Ethyl 6-Fluoroindole-3-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-Fluoroindole-3-acetate is a fluorinated indole derivative characterized by a fluorine substituent at the 6th position of the indole ring and an ethyl ester group at the 3-acetate position. Indole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile biological and electronic properties. These analogs highlight the impact of substituent type and position on physicochemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Fluoroindole-3-acetate typically involves the reaction of 6-fluoroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group in ethyl 6-fluoroindole-3-acetate undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions:

-

Basic Hydrolysis : Reaction with aqueous sodium hydroxide yields 6-fluoroindole-3-acetic acid .

-

Acidic Hydrolysis : Treatment with concentrated hydrochloric acid or sulfuric acid also converts the ester to the acid .

Indole Ring Reactivity

The indole ring in this compound can participate in electrophilic substitution reactions, influenced by the fluorine substituent at the 6-position:

-

Substitution Reactions : The fluorine atom may direct electrophilic attack to specific positions on the indole ring. For example, bromination or nitration could occur at the 2- or 5-positions due to the activating effect of the amino group in the indole structure.

-

Nucleophilic Substitution : The ester group may act as a leaving group under specific conditions, enabling further functionalization.

Fluorine Substituent Effects

The fluorine atom at the 6-position impacts reactivity:

-

Electronic Effects : Fluorine’s electronegativity reduces ring reactivity, making the indole less susceptible to electrophilic attack compared to unsubstituted indoles .

-

Steric Effects : The small size of fluorine minimizes steric hindrance, allowing for efficient substitution reactions .

Comparison of Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ester Hydrolysis | NaOH (aq) | Aqueous solution, reflux | 6-Fluoroindole-3-acetic acid |

| Electrophilic Substitution | Br₂, HNO₃ | Acidic conditions, temperature | Bromo/nitro-indole derivatives |

| Esterification | Ethanol, H⁺ catalyst | Reflux, Dean-Stark trap | Ethyl ester derivatives |

Research Findings and Mechanistic Insights

-

Synthetic Efficiency : The two-step synthesis of related fluorinated indole derivatives (e.g., 6-fluoroindole-3-acetonitrile) achieves high yields (>70%) under optimized conditions .

-

Regioselectivity : Fluorine substitution at the 6-position ensures precise placement of functional groups during subsequent reactions .

-

Biological Activity : Fluorinated indole derivatives exhibit altered biological activity compared to non-fluorinated analogs, with potential applications in plant growth regulation .

Scientific Research Applications

Ethyl 6-Fluoroindole-3-acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-Fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Ethyl 6-Fluoroindole-3-acetate with key analogs from the evidence:

*Note: this compound is inferred based on analogs; exact data unavailable in the evidence.

Key Observations:

- Substituent Position: Fluorine at the 6th position (vs.

- Functional Groups: The ethyl ester group enhances lipophilicity compared to carboxylic acid derivatives like 2-(6-Methyl-1H-indol-3-yl)acetic acid, which may influence bioavailability .

- Electron-Withdrawing Effects: Nitro groups (e.g., in Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate) introduce stronger electron-withdrawing effects than fluorine, impacting reactivity and stability .

Biological Activity

Ethyl 6-Fluoroindole-3-acetate is a notable compound within the indole derivative family, characterized by its unique structural features that enhance its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound consists of an indole ring with a fluorine atom at the 6-position and an ethyl acetate functional group. The presence of the fluorine atom is significant, as it contributes to the compound's unique electronic properties, enhancing its reactivity and biological interactions. The synthesis typically involves standard organic reactions that can be scaled for industrial production, often utilizing continuous flow reactors to optimize yield and minimize by-products.

Biological Activities

This compound has been studied for a variety of biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. For instance, it has shown efficacy against several phytopathogens .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value indicating effective inhibition of cell growth .

- Enzyme Inhibition : this compound interacts with specific enzymes involved in critical biosynthetic pathways. This interaction suggests potential therapeutic applications in modulating metabolic processes within cells.

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Binding Affinity : The fluorine substituent enhances binding affinity to various biological targets, which may contribute to its pharmacological effects. This characteristic allows for more effective modulation of target proteins compared to non-fluorinated analogs.

- Cellular Interaction : The compound influences cellular functions by affecting biochemical pathways related to apoptosis and proliferation. For example, flow cytometry analyses have revealed that treatment with this compound can induce early and late apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 6-Bromoindole-3-acetate | Contains a bromine atom | Different reactivity and biological activities |

| Ethyl 6-Chloroindole-3-acetate | Contains a chlorine atom | Distinct chemical and biological properties |

| Ethyl 6-Methylindole-3-acetate | Contains a methyl group | Variations in chemical behavior and applications |

The fluorine atom in this compound plays a crucial role in enhancing both chemical stability and biological activity compared to its non-fluorinated counterparts.

Case Studies

Recent case studies have highlighted the compound's potential in drug development:

- Anticancer Activity : A study focused on the effects of this compound on MCF-7 cells indicated that the compound induced apoptosis effectively, showcasing its potential as an anticancer agent. The results demonstrated significant early apoptosis (17.3%) and late apoptosis (26.43%) upon treatment .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains, revealing promising results that warrant further exploration into its application as a natural preservative or therapeutic agent against infections .

Properties

Molecular Formula |

C12H12FNO2 |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

ethyl 2-(6-fluoro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12FNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

InChI Key |

RBZZAAYBXCBODJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.